Cas no 498-16-8 (4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-)

498-16-8 structure
Product Name:4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-
CAS No:498-16-8
Molecular Formula:C10H18O
Molecular Weight:154.24932
CID:330514
4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)- Properties
Names and Identifiers
-
- 4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-
- (2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
- LAVANDULOL
-
- InChIKey: CZVXBFUKBZRMKR-JTQLQIEISA-N
- Inchi: InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1
- SMILES: C/C(=C/C[C@H](C(=C)C)CO)/C
Computed Properties
- Exact Mass: 154.13600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 4
- Monoisotopic Mass: 154.136
- Heavy Atom Count: 11
- Complexity: 152
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- LogP: 2.52730
- PSA: 20.23000
- Refractive Index: 1.461
- Boiling Point: 230.2ºC at 760mmHg
- Flash Point: 88.3ºC
- Density: 0.857g/cm3
4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)- Related Literature
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Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766
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Jo?o P. A. Souza,Pamela T. Bandeira,Jan Bergmann,Paulo H. G. Zarbin Nat. Prod. Rep. 2023 40 866
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3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coliMauro A. Rinaldi,Clara A. Ferraz,Nigel S. Scrutton Nat. Prod. Rep. 2022 39 90
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John W. van Klink,Hans Becker,Nigel B. Perry Org. Biomol. Chem. 2005 3 542
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6. A new type of catalysis by copper(I) salts in the Barbier-type aldehyde allylation with tin(II) chloride. Short syntheses of (±)-lavandulol and its γ, δ-dihydro derivativeToshiro Imai,Shinya Nishida J. Chem. Soc. Chem. Commun. 1994 277
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7. A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bondsIan Fleming,Duckhee Lee J. Chem. Soc. Perkin Trans. 1 1998 2701
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8. Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tinYoshio Ueno,Seiichi Aoki,Makoto Okawara J. Chem. Soc. Chem. Commun. 1980 683
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David H. Grayson Nat. Prod. Rep. 2000 17 385
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10. Investigation of the role of chrysanthemyl, lavandulyl, and artimisyl alcohols in the biosynthesis of chrysanthemic acidGerald Pattenden,Christopher R. Popplestone,Richard Storer J. Chem. Soc. Chem. Commun. 1975 290
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